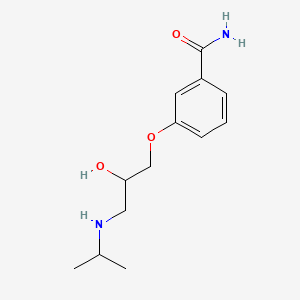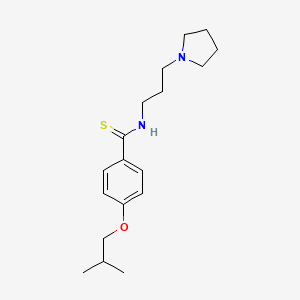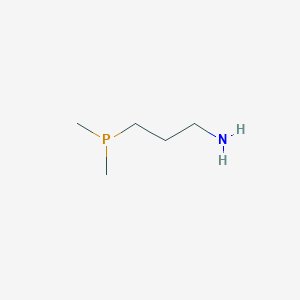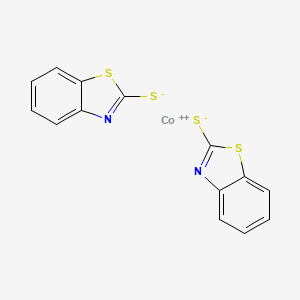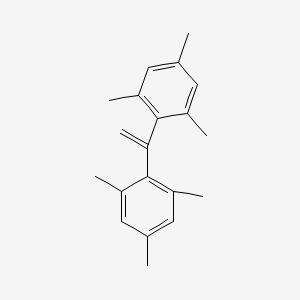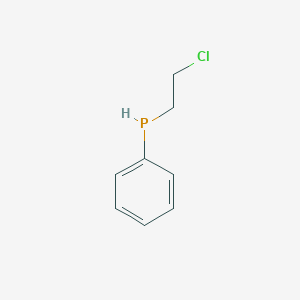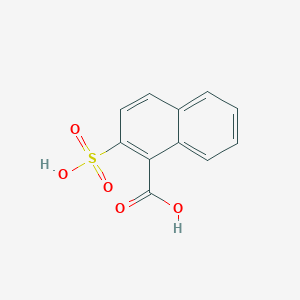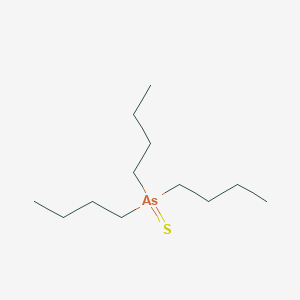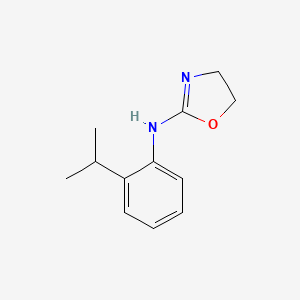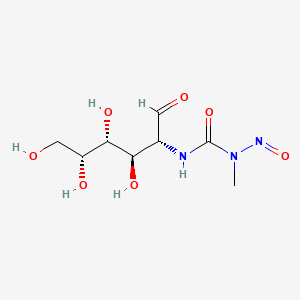
Epistreptocin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epistreptocin is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is an antibiotic derived from the bacterium Streptomyces griseus, known for its effectiveness against a variety of bacterial infections. This compound is part of the aminoglycoside class of antibiotics, which are known for their ability to inhibit bacterial protein synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of epistreptocin involves the fermentation of Streptomyces griseus under controlled conditions. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the fermentation broth. The process involves several steps, including the isolation and purification of the compound using techniques such as chromatography and crystallization.
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, where parameters such as temperature, pH, and oxygen levels are meticulously controlled to optimize yield. After fermentation, the compound is extracted, purified, and formulated into its final dosage form.
化学反応の分析
Types of Reactions: Epistreptocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield this compound derivatives with altered functional groups, while reduction can produce more stable analogs.
科学的研究の応用
Epistreptocin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Researchers utilize this compound to investigate bacterial protein synthesis and the effects of antibiotics on cellular processes.
Medicine: this compound is explored for its potential to treat multi-drug resistant bacterial infections.
Industry: The compound is used in the development of new antibiotics and as a reference standard in quality control laboratories.
作用機序
Epistreptocin exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the formation of the initiation complex and causes misreading of mRNA, leading to the production of faulty proteins and ultimately bacterial cell death. The primary molecular targets are the ribosomal RNA and associated proteins within the bacterial ribosome.
類似化合物との比較
Streptomycin: Another aminoglycoside antibiotic derived from , known for its use in treating tuberculosis.
Gentamicin: An aminoglycoside antibiotic used to treat various types of bacterial infections, particularly those caused by Gram-negative bacteria.
Neomycin: Used topically to treat skin infections and as an oral medication to reduce intestinal bacteria.
Uniqueness of Epistreptocin: this compound is unique due to its specific binding affinity to the bacterial ribosome and its effectiveness against a broad spectrum of bacteria, including those resistant to other aminoglycosides. Its unique structure allows for modifications that can enhance its therapeutic potential and reduce side effects.
特性
CAS番号 |
37793-01-4 |
|---|---|
分子式 |
C8H15N3O7 |
分子量 |
265.22 g/mol |
IUPAC名 |
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea |
InChI |
InChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-4(2-12)6(15)7(16)5(14)3-13/h2,4-7,13-16H,3H2,1H3,(H,9,17)/t4-,5+,6+,7-/m0/s1 |
InChIキー |
AGRCPNMCOXLKFO-WNJXEPBRSA-N |
異性体SMILES |
CN(C(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)N=O |
正規SMILES |
CN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)

